N1-(3-Chlorobenzyl)-N1-methylethane-1,2-diamine
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Overview
Description
N1-(3-Chlorobenzyl)-N1-methylethane-1,2-diamine is a chemical compound with the molecular formula C10H15ClN2. It is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a chlorobenzyl group attached to an ethane-1,2-diamine backbone, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Chlorobenzyl)-N1-methylethane-1,2-diamine typically involves the reaction of 3-chlorobenzyl chloride with N-methylethane-1,2-diamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(3-Chlorobenzyl)-N1-methylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, in an organic solvent.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N1-(3-Chlorobenzyl)-N1-methylethane-1,2-diamine is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is employed in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N1-(3-Chlorobenzyl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include binding to active sites, altering enzyme conformation, or interfering with substrate binding, leading to changes in biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-Chlorobenzyl)-N1-ethylethane-1,2-diamine
- N1-(3-Chlorobenzyl)-N1-propylethane-1,2-diamine
- N1-(3-Chlorobenzyl)-N1-butylethane-1,2-diamine
Uniqueness
N1-(3-Chlorobenzyl)-N1-methylethane-1,2-diamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, the methyl group in the ethane-1,2-diamine backbone influences its reactivity and interaction with molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
N'-[(3-chlorophenyl)methyl]-N'-methylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-13(6-5-12)8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAYIXSUCPLPIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655941 |
Source
|
Record name | N~1~-[(3-Chlorophenyl)methyl]-N~1~-methylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103264-69-3 |
Source
|
Record name | N~1~-[(3-Chlorophenyl)methyl]-N~1~-methylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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